Methyl 2-{[(3-phenyl-2,1-benzoxazol-5-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 2-(3-phenyl-2,1-benzoxazole-5-amido)benzoate is a complex organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by its unique structure, which includes a phenyl group and an amido group attached to the benzoxazole moiety. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-phenyl-2,1-benzoxazole-5-amido)benzoate typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of various catalysts and solvents. One common method involves the use of titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) as catalysts, with ethanol as the solvent. The reaction is carried out at 50°C to yield the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquid catalysts and nanocatalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-phenyl-2,1-benzoxazole-5-amido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Aqueous H₂O₂, ethanol, TTIP, MTAMO catalyst at 50°C.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Various nucleophiles in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 2-(3-phenyl-2,1-benzoxazole-5-amido)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of methyl 2-(3-phenyl-2,1-benzoxazole-5-amido)benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Similar in structure but contain an imidazole ring instead of an oxazole ring.
Benzothiazole derivatives: Contain a thiazole ring fused to a benzene ring, exhibiting different biological activities.
Benzoxazole analogues: Variants with different substituents on the benzoxazole ring, leading to diverse properties and applications.
Uniqueness
Methyl 2-(3-phenyl-2,1-benzoxazole-5-amido)benzoate stands out due to its unique combination of a phenyl group and an amido group on the benzoxazole ring. This structural feature contributes to its distinct biological activities and makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H16N2O4 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
methyl 2-[(3-phenyl-2,1-benzoxazole-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C22H16N2O4/c1-27-22(26)16-9-5-6-10-18(16)23-21(25)15-11-12-19-17(13-15)20(28-24-19)14-7-3-2-4-8-14/h2-13H,1H3,(H,23,25) |
InChI Key |
IEMJVCHMFLGVPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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